Cas no 866994-23-2 ((R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one)
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R)-2-methylbut-3-enoyl]-1,3-oxazolidin-2-one
- (4R)-3-[(R)-2-Methyl-3-butenoyl]-4alpha-benzyloxazolidine-2-one
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- Inchi: 1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1
- InChI Key: FFKHSXSLOYGVQT-DGCLKSJQSA-N
- SMILES: O1C(N(C([C@@H](C=C)C)=O)[C@@H](C1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 259.12084340 g/mol
- Monoisotopic Mass: 259.12084340 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 259.30
- XLogP3: 3
- Topological Polar Surface Area: 46.6
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B233550-500mg |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 500mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B233550-1g |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 1g |
$ 224.00 | 2023-04-18 | ||
| TRC | B233550-5g |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 5g |
$ 976.00 | 2023-04-18 | ||
| TRC | B233550-10g |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 10g |
$ 1757.00 | 2023-04-18 | ||
| A2B Chem LLC | AX39812-500mg |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 500mg |
$566.00 | 2024-04-19 | ||
| A2B Chem LLC | AX39812-1g |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one |
866994-23-2 | 1g |
$766.00 | 2024-04-19 |
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
Compound CAS No 866994-23-2: (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one
In the realm of organic chemistry, the compound (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one with CAS No 866994-23-2 has emerged as a significant molecule of interest due to its unique structural properties and potential applications in pharmaceutical and biotechnological fields. This compound belongs to the class of oxazolidinones, which are five-membered lactams containing an oxygen atom. The oxazolidinone framework is particularly notable for its versatility in medicinal chemistry, often serving as a scaffold for drug development.
The (R)-configuration at both the benzyl and enoyl positions highlights the stereochemical specificity of this compound, which is crucial for its biological activity. Recent studies have demonstrated that stereochemistry plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of such molecules. For instance, researchers have explored the impact of stereochemistry on enzyme inhibition and receptor binding affinity, revealing that the (R,R)-enantiomer exhibits superior activity compared to other stereoisomers.
One of the most intriguing aspects of (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one is its potential as a lead compound in drug discovery. Its structure incorporates a benzyl group, which is known to enhance lipophilicity and improve membrane permeability—a critical factor for drug bioavailability. Additionally, the presence of a methylbutenoyl group introduces alpha,beta unsaturation, which can participate in various bioisosteric replacements and conjugate additions, further expanding its chemical reactivity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. For example, researchers have employed asymmetric catalysis to achieve high enantiomeric excess during the construction of the oxazolidinone ring. This approach not only streamlines the synthesis process but also ensures the production of enantioenriched products, which are essential for biological testing.
From a pharmacological perspective, (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one has shown promise as an inhibitor of certain enzymes implicated in metabolic disorders. Preclinical studies have indicated that it exhibits potent inhibitory activity against key enzymes involved in lipid metabolism, suggesting its potential utility in treating conditions such as obesity and diabetes. Furthermore, its selectivity profile has been optimized through iterative medicinal chemistry efforts, reducing off-target effects and enhancing therapeutic index.
The application of computational chemistry tools has also shed light on the molecular interactions underlying its biological activity. Docking studies have revealed that the compound interacts favorably with critical residues within the active site of target enzymes, providing insights into its mechanism of action. These findings have been corroborated by experimental data from biochemical assays, reinforcing its potential as a lead compound for drug development.
In terms of structural modifications, researchers have explored various substituent patterns to optimize both potency and pharmacokinetic properties. For instance, substituting the benzyl group with other aromatic moieties has been shown to modulate lipophilicity and improve solubility without compromising activity. Similarly, modifications to the enoyl group have allowed for fine-tuning of electronic properties, further enhancing enzyme inhibition.
Looking ahead, collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical settings. Its unique combination of stereochemical specificity and functional groups positions it as a valuable asset in the pipeline of innovative therapeutics. As research continues to unravel its full potential, (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one stands as a testament to the power of interdisciplinary approaches in advancing chemical science.
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